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Compound of Interest

Compound Name: 2-(2-Nitrophenoxy)benzaldehyde
CAS No.: 66961-19-1
Cat. No.: B1268434
Get Quote
Introduction

2-(2-Nitrophenoxy)benzaldehyde (CAS: 66961-19-1) is a diaryl ether scaffold characterized
by ortho-substitution on both aromatic rings. This specific substitution pattern—an aldehyde
group on one ring and a nitro group on the other—imparts significant steric strain and
electronic anisotropy to the molecule. In medicinal chemistry, this scaffold serves as a critical
intermediate for synthesizing fused heterocycles, such as dibenzoxazepines and xanthones,
often used in antipsychotic and anti-inflammatory drug development.

This guide provides a rigorous analysis of the molecular conformation driven by steric and
electronic effects, alongside a validated protocol for its synthesis via nucleophilic aromatic
substitution (

).
Molecular Structure and Conformational Analysis[1]

[2]
The Diphenyl Ether "Skew" Geometry
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Unlike biphenyls, which rotate around a C-C bond, diaryl ethers rotate around the C-O-C ether
linkage. The bond angle at the ether oxygen is typically

. However, the defining structural feature of 2-(2-Nitrophenoxy)benzaldehyde is the "Skew" or
"Butterfly" conformation.

« Steric Driver: The presence of bulky ortho-substituents (formyl and nitro groups) prevents the
two phenyl rings from becoming coplanar. A planar conformation would force the ortho-
hydrogens or the substituents into severe van der Waals repulsion.

o Electronic Driver: The

interaction between the ether oxygen lone pairs and the aromatic

-systems favors a conformation where the rings are twisted relative to the C-O-C plane.

Predicted Torsion Angles and Intramolecular
Interactions

Based on crystallographic data of analogous ortho-disubstituted diphenyl ethers, the molecule
adopts a geometry where the two aromatic planes are twisted by approximately

relative to each other.
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Parameter Approximate Value

Mechanistic Explanation

Ether Bond Angle (C-O-C)

hybridization of the ether

oxygen.

Torsion Angle (

)

Twist required to minimize
steric clash between the
aldehyde oxygen and the nitro

group oxygen/nitrogen.

Nitro Group Orientation

The nitro group often twists out

of coplanarity with its phenyl

twist ring to relieve strain from the
adjacent ether oxygen.
The strong dipoles of the
and
Dipole Alignment Anti-parallel

groups tend to orient away
from each other to minimize

electrostatic repulsion.

Structural Logic Diagram

The following diagram illustrates the steric and electronic forces dictating the molecular shape.
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Figure 1: Logical flow determining the twisted conformation of 2-(2-
Nitrophenoxy)benzaldehyde.

Synthetic Protocol
The synthesis relies on a Nucleophilic Aromatic Substitution (

) reaction. The phenoxide derived from salicylaldehyde attacks the electron-deficient 1-chloro-
2-nitrobenzene. The nitro group at the ortho position activates the halide for displacement.

Reagents and Materials
» Nucleophile: Salicylaldehyde (2-hydroxybenzaldehyde) [1.0 eq]

» Electrophile: 1-Chloro-2-nitrobenzene [1.0 eq] (1-Fluoro-2-nitrobenzene is faster but more
expensive)

e Base: Potassium Carbonate (

), anhydrous [1.5 eq]
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e Solvent: N,N-Dimethylformamide (DMF), anhydrous
e Catalyst (Optional): 18-Crown-6 (if reaction is sluggish)
Step-by-Step Methodology
e Reaction Setup:
o Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

o Under a nitrogen atmosphere, dissolve Salicylaldehyde (12.2 g, 100 mmol) in DMF (50
mL).

o Add Anhydrous

(20.7 g, 150 mmol). Stir at room temperature for 15 minutes to generate the phenoxide
anion. The solution will turn bright yellow.

o Addition and Heating:
o Add 1-Chloro-2-nitrobenzene (15.8 g, 100 mmol) to the mixture.
o Heat the reaction mixture to 90-100 °C in an oil bath.

o Note: Monitor by TLC (Eluent: 20% Ethyl Acetate in Hexane). The reaction typically
requires 4—6 hours.

e Workup:
o Cool the mixture to room temperature.

o Pour the reaction mass into Ice-Water (300 mL) with vigorous stirring. The product should
precipitate as a solid.[1]

o If an oil forms, extract with Ethyl Acetate (3 x 100 mL). Wash the organic layer with water
(2x) and brine (1x) to remove DMF.

o Purification:
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o Recrystallization: Dissolve the crude solid in boiling Ethanol (95%). Allow to cool slowly to
4 °C.

o Yield: Typical yields range from 75% to 85%.

o Appearance: Pale yellow to yellow crystals.

Synthesis Workflow Diagram

Salicsltaéllgéh o Deprotonation _ [N Add Activation Heat to 90°C 4-6 Hours Quenchin | Recrystallization
+ K2Cy03 in gMF Formation 1-Chloro-2-nitrobenzene (SNAr Reaction) Ice Water

Click to download full resolution via product page

Figure 2: Step-by-step synthetic pathway for 2-(2-Nitrophenoxy)benzaldehyde.

Characterization Data

To validate the synthesis, compare experimental data against these standard values.
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Technique Expected Signall/Value Assignment

NMR (DMSO-

10.45 ppm (s, 1H) Aldehyde proton (-CHO)

)

8.05 ppm (dd, 1H) Proton ortho to Nitro group

6.80 - 7.80 ppm (m, 7H) Aromatic protons

1690

IR Spectroscopy C=0 stretch (Aldehyde)

1525
N-O stretch (Nitro,
, 1350 asymmetric/symmetric)
1240 C-O-C stretch (Ether)
Melting Point 78-80 °C Crystalline solid
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Contact our Ph.D. Support Team for a compatibility check
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